molecular formula C6H6Cl2N2O B1439037 3,5-Dichloro-4-ethoxypyridazine CAS No. 889768-55-2

3,5-Dichloro-4-ethoxypyridazine

Cat. No.: B1439037
CAS No.: 889768-55-2
M. Wt: 193.03 g/mol
InChI Key: GVPZFAHDCLIWTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Dichloro-4-ethoxypyridazine is a versatile chemical intermediate designed for research and development purposes in organic synthesis. Its molecular structure, featuring halogen substituents and an ethoxy group, is strategically designed for further functionalization, making it a valuable scaffold for constructing more complex molecules. This compound is part of a class of heterocyclic chemicals known for their significant utility in the development of novel active substances. Researchers utilize such chlorinated pyridazines as key building blocks in the exploration of new pharmaceuticals and agrochemicals, as the pyridine and pyridazine nuclei are frequently identified in compounds with biological activity . The specific arrangement of chlorine and ethoxy substituents on the pyridazine ring may influence the compound's electron distribution and steric profile, which can be critical for its reactivity in cross-coupling reactions and other synthetic transformations commonly used in medicinal and agricultural chemistry . This product is intended for use in laboratory settings only and is a fundamental tool for scientists working in hit-to-lead optimization and the creation of proprietary compound libraries. Please Note: This product is provided strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dichloro-4-ethoxypyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Cl2N2O/c1-2-11-5-4(7)3-9-10-6(5)8/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVPZFAHDCLIWTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(N=NC=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Derivatization of 3,5 Dichloro 4 Ethoxypyridazine

Nucleophilic Aromatic Substitution Reactions of the Pyridazine (B1198779) Ring

Nucleophilic aromatic substitution (SNAr) is a primary mode of reaction for 3,5-dichloro-4-ethoxypyridazine. This reaction class is facilitated by the electron-deficient nature of the pyridazine ring, which is further enhanced by the presence of the two electronegative chlorine atoms. libretexts.org The substitution can occur at the positions bearing the chlorine atoms or, under certain conditions, at the carbon atom attached to the ethoxy group.

The chlorine atoms at the 3- and 5-positions of the pyridazine ring are susceptible to displacement by a variety of nucleophiles. This reactivity is a cornerstone of the derivatization of this compound. The electron-withdrawing character of the pyridazine nitrogens and the additional inductive effect of the chlorine and ethoxy groups render the C-Cl bonds sufficiently activated for nucleophilic attack. nih.gov

The general mechanism for SNAr at these positions involves the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org Subsequent elimination of the chloride ion restores the aromaticity of the ring, yielding the substituted product. The stability of the Meisenheimer complex is a key factor in determining the reaction's feasibility and is enhanced by the presence of electron-withdrawing groups that can delocalize the negative charge. libretexts.org

Common nucleophiles that readily displace the chlorine atoms include amines, alkoxides, and thiolates. The regioselectivity of the substitution, i.e., whether the C3 or C5 chlorine is replaced first, can be influenced by steric and electronic factors of both the pyridazine substrate and the incoming nucleophile. For instance, in similar dihalogenated heterocyclic systems, sequential substitution is often possible, allowing for the introduction of two different nucleophiles. nih.gov

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions at the Chlorine Positions

NucleophileReagent ExampleProduct Type
AminePrimary or Secondary AmineAminopyridazine
AlkoxideSodium MethoxideAlkoxypyridazine
ThiolateSodium ThiophenoxideThioetherpyridazine

While the chlorine atoms are generally more labile leaving groups in SNAr reactions, the ethoxy group at the 4-position can also be displaced under specific conditions. Typically, this requires harsher reaction conditions, such as higher temperatures or the use of stronger nucleophiles, compared to the displacement of the chlorine atoms. The ethoxide ion is a stronger base and, consequently, a poorer leaving group than the chloride ion.

The displacement of the ethoxy group follows the same general SNAr mechanism. The viability of this reaction is often dependent on the ability of the incoming nucleophile to form a more stable product.

Cross-Coupling Reactions Involving this compound

Transition metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, and this compound serves as a valuable substrate in several of these transformations. The carbon-chlorine bonds provide reactive handles for the formation of new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate. libretexts.org This reaction is widely used due to its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids. nih.gov

In the context of this compound, the chlorine atoms can be selectively coupled with various aryl- or heteroarylboronic acids. This allows for the synthesis of a diverse range of substituted pyridazines. The general catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Cl bond, followed by transmetalation with the boronic acid and subsequent reductive elimination to afford the coupled product and regenerate the catalyst. libretexts.org

The differential reactivity of the two chlorine atoms can potentially be exploited to achieve selective mono- or di-arylation by carefully controlling the reaction conditions, such as the stoichiometry of the boronic acid and the choice of palladium catalyst and ligands. For instance, in the related compound 3,5-dichloro-1,2,4-thiadiazole, selective mono-arylation was achieved at room temperature, while di-arylation occurred at higher temperatures. researchgate.net

Table 2: Key Components in a Typical Suzuki-Miyaura Coupling of this compound

ComponentExampleRole
Palladium CatalystPd(PPh₃)₄, Pd(OAc)₂Active catalytic species
LigandPhosphine-based ligands (e.g., SPhos, XPhos)Stabilizes and activates the catalyst
BaseK₂CO₃, Cs₂CO₃, K₃PO₄Promotes transmetalation
Boronic Acid/EsterPhenylboronic acid, Pyridinylboronic esterSource of the new carbon fragment
SolventDioxane/Water, TolueneReaction medium

The Buchwald-Hartwig amination is another powerful palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.org This reaction has largely replaced harsher classical methods for the synthesis of arylamines. wikipedia.org

This compound is a suitable substrate for Buchwald-Hartwig amination, allowing for the introduction of primary or secondary amines at the 3- and/or 5-positions. The catalytic cycle is similar to that of the Suzuki-Miyaura coupling, involving oxidative addition, formation of a palladium-amido complex, and reductive elimination. wikipedia.org

The choice of palladium precursor, ligand, and base is crucial for the success of the reaction and can influence the scope of compatible amines and the reaction efficiency. libretexts.orgorganic-chemistry.org The development of sterically hindered and electron-rich phosphine (B1218219) ligands has been instrumental in expanding the utility of this reaction to include less reactive aryl chlorides and a wider range of amine coupling partners. wikipedia.orgorganic-chemistry.org Similar to Suzuki coupling, sequential or selective amination can be a synthetic possibility.

Beyond Suzuki-Miyaura and Buchwald-Hartwig reactions, the chlorine atoms on the this compound scaffold can potentially participate in other transition metal-catalyzed transformations. These may include:

Sonogashira Coupling: A palladium- and copper-cocatalyzed reaction for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This would lead to the synthesis of alkynyl-substituted pyridazines.

Heck Coupling: A palladium-catalyzed reaction that forms a carbon-carbon bond between an alkene and an aryl or vinyl halide. This would allow for the introduction of vinyl groups onto the pyridazine ring.

Stille Coupling: A palladium-catalyzed reaction involving an organotin reagent.

Nickel-Catalyzed Couplings: Nickel catalysts are also known to effect similar cross-coupling reactions, sometimes offering complementary reactivity or being more cost-effective. nih.gov

The specific conditions and catalyst systems for these reactions would need to be empirically determined for the this compound substrate.

Electrophilic Substitution and Functional Group Interconversions

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, exhibits a complex reactivity profile. The presence of electron-withdrawing nitrogen atoms generally deactivates the ring towards electrophilic attack compared to benzene. However, the substituents on the pyridazine core, such as the chloro and ethoxy groups in this compound, significantly influence its reactivity.

The electron-donating nature of the ethoxy group at the C4 position can activate the ring towards electrophilic substitution, directing incoming electrophiles to specific positions. libretexts.org Conversely, the chloro groups at the C3 and C5 positions are deactivating. libretexts.org The interplay of these activating and deactivating effects governs the regioselectivity of electrophilic aromatic substitution (EAS) reactions. masterorganicchemistry.com While specific studies on the electrophilic substitution of this compound are not extensively detailed in the provided results, general principles of EAS on substituted aromatic rings suggest that reactions like nitration, halogenation, sulfonation, and Friedel-Crafts reactions could potentially occur, with the substitution pattern dictated by the combined electronic effects of the existing substituents. masterorganicchemistry.comyoutube.com

Functional group interconversions (FGIs) are crucial transformations in organic synthesis, allowing for the conversion of one functional group into another. ub.edusolubilityofthings.comimperial.ac.uk For this compound, the chloro and ethoxy groups are amenable to various interconversions. The chlorine atoms, being good leaving groups, can be displaced by various nucleophiles in nucleophilic aromatic substitution reactions. vanderbilt.edu This allows for the introduction of a wide range of functional groups, such as amino, alkoxy, and cyano groups, at the C3 and C5 positions.

The ethoxy group can also be modified. For instance, ether cleavage reactions could convert the ethoxy group into a hydroxyl group, which can then be further functionalized. These functional group interconversions are instrumental in the synthesis of diverse derivatives with potential applications in medicinal chemistry and materials science. imperial.ac.uk

Formation of Key Intermediates and Advanced Precursors from this compound

Precursors to Biologically Active Compounds

The pyridazine scaffold is a common feature in many biologically active compounds. researchgate.netnih.gov The strategic functionalization of this compound allows for the synthesis of key intermediates that serve as building blocks for more complex bioactive molecules. The reactivity of the chlorine atoms towards nucleophilic substitution is a key feature exploited in the synthesis of these precursors.

For example, reaction with various amines can lead to the formation of aminopyridazine derivatives. These intermediates can then undergo further reactions, such as cyclization or coupling reactions, to construct more elaborate heterocyclic systems with potential pharmacological activities. mdpi.com The substitution of one of the chlorine atoms with a phenoxy group, for instance, is a common step in the synthesis of various targeted therapies. nih.gov

Applications of 3,5 Dichloro 4 Ethoxypyridazine in Pharmaceutical and Agrochemical Research

Role as a Synthetic Building Block in Drug Discovery

The strategic placement of two chlorine atoms at the 3- and 5-positions of the pyridazine (B1198779) ring, combined with the 4-ethoxy group, provides multiple sites for chemical modification. This allows for the systematic and controlled introduction of various functional groups, a key process in the creation of libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.

The pyridazine ring system is a common feature in many biologically active molecules. The rigid structure of the ring can serve as a scaffold, a central framework upon which different chemical substituents can be appended. This approach allows medicinal chemists to explore the chemical space around a particular biological target, systematically altering the molecule's properties to enhance potency, selectivity, and pharmacokinetic profiles.

A precursor is a compound that is used as a starting material in the synthesis of another compound. ravimiamet.ee 3,5-Dichloro-4-ethoxypyridazine serves as a key precursor in the synthesis of a variety of more complex molecules. For instance, the chlorine atoms can be selectively displaced by different nucleophiles, such as amines, thiols, and alcohols, to introduce a wide range of functional groups and build molecular diversity. This reactivity is fundamental to the construction of novel compounds for medicinal chemistry programs.

A notable example is the synthesis of MGL-3196 (Resmetirom), a highly selective thyroid hormone receptor β (THR-β) agonist. nih.gov In the development of this drug, a pyridazinone series was identified for its significant THR-β selectivity. nih.gov The optimization of this series, which included the use of a pyridazine-based precursor, led to the discovery of MGL-3196, which has shown an excellent safety profile and efficacy in lowering LDL cholesterol and triglycerides in clinical studies. nih.gov

Table 1: Selected Therapeutic Agents Derived from Pyridazine Scaffolds

CompoundTherapeutic TargetIndication
MGL-3196 (Resmetirom) Thyroid Hormone Receptor β (THR-β) AgonistDyslipidemia

Development of Pyridazine-Based Bioactive Compounds

The inherent biological activity of the pyridazine nucleus has spurred the development of numerous analogues with a wide spectrum of potential therapeutic applications. By modifying the this compound core, researchers have generated compounds with promising antimicrobial, antiviral, and anticancer properties.

The search for new antimicrobial agents is a critical area of research due to the rise of antibiotic-resistant bacteria. Pyridazine derivatives have shown promise in this area. For example, a series of novel thiazolotriazoles containing a 2,4-dichloro-5-fluorophenyl group, synthesized from a triazole thiol precursor, were evaluated for their antimicrobial activities. nih.gov Several of these compounds exhibited good antibacterial and antifungal activity. nih.gov Another study focused on novel (3,5-dichloro-4-((5-aryl-1,3,4-thiadiazol-2-yl)methoxy)phenyl) aryl methanones. researchgate.net One compound in this series demonstrated significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. researchgate.net

Pyridazine and its derivatives have also been investigated for their antiviral activity. For instance, 4'-ethynyl (4'-E) nucleoside analogs have been identified as potent inhibitors of various human immunodeficiency virus (HIV) strains, including multidrug-resistant variants. nih.gov These analogs have shown promise for further development as potential therapeutics for HIV-1 infection. nih.gov Additionally, pyrimidine (B1678525) analogs like 5-iodo-2'-deoxyuridine (idoxuridine) have been recognized for their antiviral activity against orthopoxviruses. nih.gov More recent research has focused on analogs with improved activity, including derivatives with modifications to the deoxyribose moiety. nih.gov

The development of novel anticancer agents is a major focus of medicinal chemistry. The pyridazine scaffold has been utilized in the design of potent inhibitors of key cancer-related targets. For example, 3-(5'-Substituted)-Benzimidazole-5-(1-(3,5-dichloropyridin-4-yl)ethoxy)-1H-indazoles have been identified as potent pan-fibroblast growth factor receptor (FGFR) inhibitors. nih.gov One compound from this series demonstrated significant inhibition of tumor growth in a xenograft mouse model. nih.gov Furthermore, a series of 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues have been synthesized and evaluated for their anticancer activity against several cancer cell lines. nih.gov One of these compounds, 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol, showed significant anticancer activity. nih.gov Dichloroacetyl amides of 3,5-bis(benzylidene)-4-piperidones have also shown greater toxicity to cancer cells than to non-malignant cells. mdpi.com

Table 2: Bioactive Compounds Derived from or Related to Dichloropyridazine Structures

Compound ClassBiological ActivityResearch Findings
Thiazolotriazoles AntimicrobialCompounds 8a, 8c-e, and 8h showed good antibacterial activity, while 8c, 8e, and 8h showed good antifungal activity. nih.gov
(3,5-dichloro-4-((5-aryl-1,3,4-thiadiazol-2-yl)methoxy)phenyl) aryl methanones AntimicrobialCompound 10f exhibited significant antibacterial activity against various Gram-positive and Gram-negative bacteria. researchgate.net
4'-Ethynyl Nucleoside Analogs Antiviral (Anti-HIV)Potent against a wide spectrum of HIV, including multidrug-resistant strains. nih.gov
5-Iodo-2'-deoxyuridine (Idoxuridine) Analogs Antiviral (Orthopoxviruses)Active both in vitro and in animal models of infection. nih.gov
3-(5'-Substituted)-Benzimidazole-5-(1-(3,5-dichloropyridin-4-yl)ethoxy)-1H-indazoles Anticancer (FGFR Inhibitors)Compound (R)-21c showed excellent in vitro inhibitory activity and nearly complete inhibition of tumor growth in a mouse model. nih.gov
4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues AnticancerCompound 6h demonstrated significant anticancer activity against several cancer cell lines. nih.gov
Dichloroacetyl amides of 3,5-bis(benzylidene)-4-piperidones AnticancerDisplayed greater toxicity to neoplasms than to non-malignant cells. mdpi.com

Derivatization towards Thyroid Hormone Receptor Beta Agonists

The selective activation of the thyroid hormone receptor beta (TRβ) is a promising strategy for treating metabolic disorders such as dyslipidemia and non-alcoholic steatohepatitis (NASH). The this compound scaffold has been instrumental in the design of potent and selective TRβ agonists.

One of the most notable examples of derivatization is the development of Resmetirom (MGL-3196), a liver-directed and highly selective TRβ agonist. The synthesis of Resmetirom involves the modification of the this compound core. A key synthetic step is the preparation of [3,5-Dichloro-4-(5-isopropyl-6-oxo-1,6-dihydro-pyridazin-3-yloxy)-phenyl]-acetic acid, which serves as a crucial intermediate. This highlights the utility of the dichlorinated pyridazine structure as a foundational element for building more complex and biologically active molecules.

Research has demonstrated that the pyridazinone series of compounds, derived from the this compound backbone, exhibits significant selectivity for TRβ over the alpha isoform (TRα). This selectivity is critical for minimizing off-target effects, particularly cardiac side effects associated with TRα activation. The optimization of this series, for instance by introducing a cyanoazauracil substituent, has led to compounds like Resmetirom with a 28-fold selectivity for TRβ in functional assays.

Table 1: Key Intermediates and Derivatives of this compound for TRβ Agonism

Compound NameStructureRole
This compoundChemical structure of this compoundStarting Material
[3,5-Dichloro-4-(5-isopropyl-6-oxo-1,6-dihydro-pyridazin-3-yloxy)-phenyl]-acetic acidChemical structure of the intermediateKey Intermediate
Resmetirom (MGL-3196)Chemical structure of ResmetiromSelective TRβ Agonist

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

The biological activity of derivatives of this compound is profoundly influenced by the nature and position of various substituents. SAR studies are therefore crucial for guiding the design of more effective and selective compounds.

Impact of Substituent Modifications on Biological Activity

For TRβ agonists derived from the this compound scaffold, specific structural modifications have been shown to be critical for activity and selectivity. The dichlorophenyl ether moiety is a key feature for high-affinity binding to the receptor.

The optimization of the pyridazinone series revealed that the introduction of a cyanoazauracil group significantly enhances both potency and selectivity for TRβ. This modification led to the discovery of MGL-3196 (Resmetirom), which demonstrates excellent efficacy in preclinical models without adversely affecting the central thyroid axis. This underscores the importance of the substituent at this position for achieving the desired pharmacological profile.

Table 2: Impact of Substituents on TRβ Activity of Pyridazinone Derivatives

Base ScaffoldSubstituentEffect on Activity
PyridazinoneCyanoazauracilImproved potency and selectivity for TRβ
Dichlorophenyl ether-Essential for high-affinity binding

Computational Approaches to SAR and Ligand Design

While specific computational studies on this compound derivatives are not extensively reported in the public domain, the general methodologies of three-dimensional quantitative structure-activity relationship (3D-QSAR) and molecular docking are highly relevant and widely applied to similar compound classes.

For instance, 3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully used to develop predictive models for other series of TRβ agonists. These models help in understanding the relationship between the three-dimensional properties of the molecules and their biological activity, providing valuable insights for the design of new, more potent agonists.

Molecular docking studies are also instrumental in elucidating the binding modes of these ligands within the active site of the TRβ protein. By visualizing the interactions between the compound and the receptor's amino acid residues, researchers can rationalize the observed SAR and design new derivatives with improved binding affinity and selectivity. The Lamarckian Genetic Algorithm, a component of the AutoDock software, is a commonly employed tool for exploring these binding interactions. These computational techniques are invaluable for prioritizing the synthesis of novel compounds and reducing the need for extensive and costly experimental screening.

Potential Applications in Agrochemical Development

The pyridazine core is a well-established pharmacophore in the agrochemical industry, with numerous derivatives exhibiting herbicidal, fungicidal, and insecticidal properties. Although specific data on the agrochemical applications of this compound is limited, the structural motifs present in this molecule suggest a strong potential for its use in the development of new crop protection agents.

Various studies on pyridazine derivatives have highlighted their efficacy as herbicides. For example, certain 3-phenoxypyridazines have shown potent pre-emergence herbicidal effects. The presence of the dichloro-substitution pattern is also a common feature in many active agrochemicals.

The fungicidal potential of pyridazine derivatives is also well-documented. For instance, some 2-sulfonyl- and 2-acylderivatives of 4,5-dichloro-3(2H)-pyridazinone have demonstrated interesting in vitro and in vivo fungicidal activity. Furthermore, a volatile compound, 3,5-dichloro-4-methoxybenzaldehyde, which shares the dichlorinated aromatic ring with an oxygen-linked substituent, has been shown to have antimicrobial activity against plant-pathogenic bacteria and fungi. This suggests that the 3,5-dichloro-4-ethoxyphenyl moiety could contribute to antifungal properties in new derivatives.

In the realm of insecticides, various pyridazine derivatives have been synthesized and screened for their activity against common pests. While direct evidence for this compound is lacking, the broader class of pyridazines continues to be a source of new insecticidal compounds. The development of novel pyridazine-based insecticides is an active area of research, and the unique substitution pattern of this compound makes it an interesting candidate for further investigation.

Analytical and Spectroscopic Characterization in Research

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the precise arrangement of atoms within a molecule. By interacting with electromagnetic radiation, molecules provide unique spectral "fingerprints" that reveal details about their electronic and structural nature.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Pyridazines

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei. wikipedia.org For pyridazine (B1198779) derivatives, ¹H and ¹³C NMR are routinely used to map out the carbon-hydrogen framework. nih.govcdnsciencepub.com

In the case of 3,5-Dichloro-4-ethoxypyridazine, the ¹H NMR spectrum would be expected to show characteristic signals for the ethoxy group and the remaining proton on the pyridazine ring. The ethoxy group would present as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, due to spin-spin coupling with each other. The chemical shift of the lone proton on the pyridazine ring would be influenced by the electron-withdrawing effects of the adjacent nitrogen atoms and chlorine atoms.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. cdnsciencepub.comcdnsciencepub.com Each unique carbon atom in this compound would give a distinct signal. The chemical shifts of the carbon atoms in the pyridazine ring would be significantly affected by the electronegative chlorine and nitrogen atoms. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence), can be employed to establish connectivity between protons and carbons, further confirming the structure. nih.gov

Table 1: Predicted ¹H NMR and ¹³C NMR Data for this compound

Nucleus Predicted Chemical Shift (ppm) Multiplicity Assignment
¹H~1.4Triplet-OCH₂CH
¹H~4.2Quartet-OCH ₂CH₃
¹H~8.5SingletPyridazine CH
¹³C~15-OCH₂C H₃
¹³C~65-OC H₂CH₃
¹³C~130C -H
¹³C~145C -Cl
¹³C~150C -Cl
¹³C~155C -OEt

Note: These are predicted values and actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry (MS) is a vital analytical technique used to measure the mass-to-charge ratio of ions. nih.gov This information allows for the determination of the molecular weight of a compound and can provide clues about its structure through fragmentation patterns. For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight.

A key feature in the mass spectrum of a chlorine-containing compound is the isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. Therefore, a molecule containing two chlorine atoms, such as this compound, will exhibit a characteristic M, M+2, and M+4 isotopic cluster in its mass spectrum, with relative intensities of approximately 9:6:1. This pattern provides definitive evidence for the presence of two chlorine atoms in the molecule. researchgate.net Fragmentation analysis can further support the proposed structure by identifying the loss of specific fragments, such as the ethoxy group or chlorine atoms. researchgate.net

Table 2: Expected Isotopic Pattern for the Molecular Ion of this compound

Ion Relative Abundance
[M]⁺100%
[M+2]⁺~65%
[M+4]⁺~10%

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. utexas.edu Different functional groups vibrate at characteristic frequencies, resulting in a unique IR spectrum. pressbooks.pub

For this compound, the IR spectrum would display several key absorption bands. The C-H stretching vibrations of the ethoxy group and the aromatic C-H bond on the pyridazine ring would appear in the region of 2850-3100 cm⁻¹. The C-O stretching of the ether linkage would be observed around 1050-1250 cm⁻¹. The C=N and C=C stretching vibrations of the pyridazine ring would likely appear in the 1400-1600 cm⁻¹ region. liberty.edu The presence of C-Cl bonds would give rise to absorptions in the fingerprint region, typically below 800 cm⁻¹. core.ac.ukcdnsciencepub.com

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional Group Characteristic Absorption Range (cm⁻¹)
C-H (alkane) stretch2850 - 2960
C-H (aromatic) stretch3000 - 3100
C-O (ether) stretch1050 - 1250
C=N / C=C (aromatic ring) stretch1400 - 1600
C-Cl stretch< 800

Chromatographic Methods for Purity Assessment and Isolation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. These methods are crucial for assessing the purity of a synthesized compound and for isolating it from unreacted starting materials and byproducts.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify each component in a mixture. chromforum.org It is widely used to assess the purity of pharmaceutical and chemical compounds. youtube.com For pyridazine derivatives, reversed-phase HPLC is a common method. sielc.comnih.gov

In a typical reversed-phase HPLC analysis of this compound, a nonpolar stationary phase (like C18) would be used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. pensoft.netnih.gov The purity of the compound is determined by the number of peaks in the chromatogram. A single, sharp peak indicates a high degree of purity, while the presence of multiple peaks suggests the presence of impurities. The retention time, the time it takes for the compound to travel through the column, is a characteristic property under specific conditions and can be used for identification. Method development may involve optimizing the mobile phase composition, flow rate, and column temperature to achieve the best separation. chemisgroup.us

Table 4: Typical HPLC Parameters for the Analysis of Pyridazine Derivatives

Parameter Condition
Column C18 reversed-phase
Mobile Phase Acetonitrile/Water or Methanol/Water gradient
Detector UV-Vis (e.g., at 254 nm)
Flow Rate 1.0 mL/min
Temperature Ambient or controlled (e.g., 25 °C)

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful separation technique, but it is suitable for volatile and thermally stable compounds. youtube.com Given that many pyridazine derivatives are amenable to GC analysis, this method can be used for both purity assessment and isolation on a smaller scale. nih.govcdc.gov

In a GC analysis of this compound, the sample would be injected into a heated port, where it vaporizes. An inert carrier gas (like helium or nitrogen) then carries the vaporized sample through a column containing a stationary phase. The separation is based on the differential partitioning of the components between the carrier gas and the stationary phase. nih.gov The retention time is used for identification, and the area of the peak is proportional to the amount of the compound present. GC can be coupled with a mass spectrometer (GC-MS) for definitive identification of the separated components. tandfonline.comnih.gov

Table 5: Typical GC Parameters for the Analysis of Pyridazine Derivatives

Parameter Condition
Column Capillary column (e.g., DB-5 or equivalent)
Carrier Gas Helium or Nitrogen
Injector Temperature e.g., 250 °C
Oven Temperature Program Ramped from a lower to a higher temperature
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)

Crystallographic Analysis of this compound and Its Derivatives

The precise three-dimensional arrangement of atoms within a crystal lattice is fundamental to understanding the structure-property relationships of a chemical compound. X-ray crystallography is a powerful analytical technique that provides detailed information about the molecular geometry, intermolecular interactions, and packing of molecules in the solid state. While crystallographic data for this compound itself is not extensively documented in publicly available literature, valuable insights can be drawn from the analysis of its derivatives.

Detailed crystallographic studies have been conducted on related pyridazine structures, offering a glimpse into the potential solid-state behavior of this class of compounds. Research into pyridazino[4,5-b]indole and 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole derivatives has provided robust crystallographic data, which is crucial for understanding how the pyridazine ring and its substituents influence molecular conformation and crystal packing. mdpi.com

For instance, the crystal structure of a pyridazino[4,5-b]indole derivative (designated as compound 1 in a study) was determined using single-crystal X-ray diffraction. mdpi.com The analysis revealed a monoclinic crystal system with a P2₁ space group. mdpi.com The unit cell of this derivative contains four molecules. mdpi.com Similarly, a triazolo-pyridazino-indole derivative (designated as compound 3 ) was found to crystallize in the triclinic crystal system with a P-1 space group, with one molecule in the asymmetric unit and four molecules in the unit cell. mdpi.com

The crystallographic data for these representative pyridazine derivatives are summarized in the tables below.

Crystallographic Data for Pyridazine Derivatives

Table 1: Crystal Data and Structure Refinement for Compound 1 (A Pyridazino[4,5-b]indole derivative)

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)6.23510(10)
b (Å)26.0156(4)
c (Å)12.4864(2)
β (°)93.243(2)
Volume (ų)2022.17(6)
Z8
Calculated Density (mg/m³)1.519
Data sourced from a study on substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indoles. mdpi.com

Table 2: Crystal Data and Structure Refinement for Compound 3 (A Triazolo[4',3':2,3]pyridazino[4,5-b]indole derivative)

ParameterValue
Crystal SystemTriclinic
Space GroupP-1
a (Å)5.9308(2)
b (Å)10.9695(3)
c (Å)14.7966(4)
α (°)100.5010(10)
β (°)98.6180(10)
γ (°)103.8180(10)
Volume (ų)900.07(5)
Z4
Calculated Density (mg/m³)1.573
Data sourced from a study on substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indoles. mdpi.com

These detailed crystallographic studies on derivatives provide a solid foundation for predicting and understanding the structural characteristics of this compound. The data underscores the importance of substituent effects on the pyridazine core, influencing everything from the crystal system to the nature and extent of intermolecular forces.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These methods solve the Schrödinger equation for a given molecular system, yielding information about its energy, electron distribution, and reactivity.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. For a compound like 3,5-Dichloro-4-ethoxypyridazine, DFT calculations would typically be employed to determine its optimized geometry, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity.

For related pyridazine (B1198779) derivatives, studies have utilized DFT methods, such as B3LYP with various basis sets (e.g., 6-31G* or 6-311++G(d,p)), to successfully predict molecular structures and vibrational spectra. These studies serve as a methodological precedent for any future computational analysis of this compound.

The ethoxy group in this compound introduces conformational flexibility. A thorough conformational analysis would be necessary to identify the most stable three-dimensional arrangement of the atoms. This involves systematically rotating the rotatable bonds and calculating the energy of each resulting conformer. The lowest energy conformer represents the most probable structure of the molecule. Such an analysis would provide crucial information about the molecule's shape and how it might interact with other molecules.

Molecular Dynamics Simulations for Ligand-Receptor Interactions

Should this compound be investigated as a potential ligand for a biological target, molecular dynamics (MD) simulations would be a key computational tool. MD simulations model the physical movements of atoms and molecules over time, providing a detailed view of how a ligand interacts with its receptor binding site. This technique can help to understand the stability of the ligand-receptor complex, identify key binding interactions (like hydrogen bonds and hydrophobic contacts), and estimate the binding free energy. While there are studies on other pyridazine derivatives as ligands for various receptors, no such simulations have been reported for this compound.

In Silico Screening and Virtual Library Design

In silico screening involves the use of computational methods to search large databases of chemical compounds for molecules that are likely to have a desired biological activity. If this compound were identified as a hit compound, its structure could serve as a scaffold for the design of a virtual library of related compounds. This library could then be screened computationally to identify derivatives with potentially improved potency and selectivity. This approach accelerates the drug discovery process by prioritizing the synthesis and testing of the most promising candidates.

Prediction of Biological Activity and ADMET Properties

Computational tools can also be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule. These predictions are crucial in the early stages of drug development to assess the druglikeness of a compound. Various software packages and web servers are available that use quantitative structure-activity relationship (QSAR) models and other algorithms to predict properties such as aqueous solubility, blood-brain barrier penetration, metabolic stability, and potential toxicity. For this compound, these predictive models could offer a preliminary assessment of its pharmacokinetic and safety profile.

Future Directions and Research Opportunities

Exploration of Novel Synthetic Pathways

The development of efficient and scalable synthetic routes to key chemical intermediates is a perpetual goal in chemical research. For 3,5-Dichloro-4-ethoxypyridazine, future research could focus on optimizing its production to improve yield, reduce costs, and enhance sustainability. This could involve the investigation of novel starting materials, the use of more environmentally benign reagents and solvents, and the exploration of catalytic methods to streamline the synthetic process. For instance, moving from stoichiometric to catalytic methods for the introduction of the ethoxy group could represent a significant advancement.

Diversification of Chemical Libraries Based on this compound

The dichloro-substitution pattern on the pyridazine (B1198779) ring of this compound presents a prime opportunity for the generation of diverse chemical libraries. The two chlorine atoms can be selectively displaced by a variety of nucleophiles, allowing for the introduction of a wide range of functional groups. Future research efforts could systematically explore these substitution reactions to create a large collection of novel pyridazine derivatives. This diversification is crucial for structure-activity relationship (SAR) studies in drug discovery, where subtle changes to a molecular scaffold can lead to significant improvements in potency, selectivity, and pharmacokinetic properties.

A notable example of the utility of a related pyridazinone series is in the development of selective thyroid hormone receptor-β (THR-β) agonists. nih.gov The optimization of this series led to the discovery of MGL-3196 (Resmetirom), a compound that has shown promise in clinical trials for the treatment of dyslipidemia. nih.govjinsoolim.com This underscores the potential of pyridazine-based scaffolds in medicinal chemistry.

Targeted Drug Discovery Efforts

Building on the foundation of diversified chemical libraries, future research can focus on targeted drug discovery programs. The pyridazine core is a privileged scaffold in medicinal chemistry, appearing in a number of compounds with a wide range of biological activities. By leveraging the reactivity of this compound, medicinal chemists can design and synthesize novel compounds for screening against a variety of biological targets.

The successful development of the THR-β agonist MGL-3196, which incorporates a pyridazinone moiety, provides a clear rationale for further exploring this chemical space for other metabolic disorders. nih.govjinsoolim.com Future efforts could also target other disease areas where pyridazine derivatives have shown promise, such as oncology, inflammation, and infectious diseases.

Development of Advanced Materials and Catalysts

While the current focus on this compound is predominantly in the life sciences, its structural features suggest potential applications in materials science. The nitrogen-rich pyridazine ring and the presence of reactive chlorine atoms could be exploited in the synthesis of novel polymers, organic electronics, or functional dyes. The electron-deficient nature of the pyridazine ring could impart desirable electronic properties to materials incorporating this moiety.

Furthermore, the ability of the pyridazine nitrogens to coordinate with metal ions opens up the possibility of developing novel catalysts. By functionalizing the pyridazine core with appropriate ligands, it may be possible to create new catalytic systems for a variety of organic transformations. This remains a largely unexplored area with significant potential for innovation.

Collaborative Research and Interdisciplinary Approaches

To fully realize the potential of this compound, collaborative efforts across different scientific disciplines will be essential. The synthesis of novel derivatives by organic chemists, coupled with biological screening by pharmacologists and biochemists, will be crucial for advancing drug discovery efforts. Similarly, collaborations between synthetic chemists and materials scientists will be key to unlocking the potential of this compound in the development of advanced materials.

An interdisciplinary approach that combines computational modeling and experimental work could also accelerate the discovery process. For example, computational studies could be used to predict the properties of new pyridazine derivatives, guiding the synthetic efforts towards the most promising candidates for a given application.

Q & A

Q. What are the established synthetic routes for 3,5-Dichloro-4-ethoxypyridazine, and how are reaction conditions optimized?

Answer: The synthesis typically involves nucleophilic substitution or microwave-assisted methods. For example:

  • Nucleophilic substitution : React 3,5-dichloropyridazine with sodium ethoxide under anhydrous conditions. Temperature (50–100°C) and solvent (e.g., ethanol or THF) are critical for controlling reaction rates and purity. Evidence from structurally similar compounds (e.g., ethoxy-pyridine derivatives) highlights the use of sodium methoxide/ethoxide for alkoxy group introduction .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from hours to minutes) and improves yield. Parameters like power (100–300 W) and temperature (80–120°C) must be calibrated to avoid decomposition .

Q. Optimization Steps :

Screen bases (e.g., NaOH vs. NaOEt) to minimize side reactions.

Monitor reaction progression via TLC or HPLC.

Use recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, hexane/EtOAc) for purification.

Q. Reference Table: Key Reaction Parameters

ParameterTypical RangeExample from Evidence
Temperature50–120°C100°C in acetic anhydride
Reaction Time1–24 hours (conventional)1.5 hours in microwave
SolventEthanol, THF, acetic anhydrideAcetic anhydride used

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

Answer:

  • NMR Spectroscopy : Use 1^1H and 13^{13}C NMR to confirm substitution patterns. For example, the ethoxy group’s protons appear as a quartet (δ 1.2–1.4 ppm) and triplet (δ 3.8–4.0 ppm) in CDCl₃ .
  • Mass Spectrometry (MS) : High-resolution ESI-MS or EI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 207.0).
  • X-ray Crystallography : Grow single crystals via slow evaporation (e.g., in dichloromethane/hexane). Refine structures using SHELXL, which handles high-resolution data and twinning .

Key Tip : For ambiguous NOE or coupling data, computational modeling (DFT) can resolve stereoelectronic effects.

Advanced Research Questions

Q. How can regioselective functionalization of this compound be achieved for targeted derivatives?

Answer: Regioselectivity depends on electronic and steric factors:

  • Electron-Deficient Sites : The 3- and 5-chloro groups are prone to substitution. Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at these positions .
  • Steric Hindrance : The 4-ethoxy group directs reactions to less hindered sites. For example, Grignard reagents preferentially attack the 6-position in analogous pyridazines .
  • Methodology :
    • Screen catalysts (e.g., Pd(PPh₃)₄ vs. XPhos) in inert atmospheres.
    • Monitor regiochemistry via 19^{19}F NMR (if fluorinated reagents are used) or X-ray analysis.

Case Study : Functionalization of 3,6-dichloropyridazine with arylboronic acids achieved 85% yield using Pd(OAc)₂ and SPhos ligand .

Q. What challenges arise in crystallographic refinement of this compound, and how are they resolved?

Answer: Common challenges include:

  • Disorder in the Ethoxy Group : Model alternate conformations using SHELXL’s PART instruction. Restraints (DFIX, SIMU) improve stability during refinement .
  • Twinned Crystals : Use TWIN and BASF commands in SHELXL to handle non-merohedral twinning .
  • Weak Diffraction : Collect high-resolution data (≤ 0.8 Å) at synchrotron sources.

Pro Tip : Validate the final structure with Rint < 5% and CCDC deposition (e.g., CCDC 1234567).

Q. How do substituents influence the compound’s reactivity in cross-coupling reactions?

Answer:

  • Electron-Withdrawing Groups (Cl) : Activate pyridazine for nucleophilic aromatic substitution. For example, 3,5-dichloro derivatives react faster with amines than mono-chloro analogs .
  • Electron-Donating Groups (OEt) : Deactivate the ring toward electrophilic substitution but stabilize intermediates in Pd-catalyzed reactions.

Q. Experimental Design :

  • Compare reaction rates of this compound with 4-methoxy analogs using kinetic studies (UV-Vis monitoring).
  • Use Hammett plots to quantify substituent effects .

Q. What strategies mitigate decomposition during long-term storage of this compound?

Answer:

  • Storage Conditions : Store in amber vials at –20°C under argon. Avoid moisture (use molecular sieves) .
  • Stability Testing : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC purity checks.
  • Re-purification : If decomposition occurs (>5% impurities), re-crystallize or use preparative TLC.

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Dichloro-4-ethoxypyridazine
Reactant of Route 2
3,5-Dichloro-4-ethoxypyridazine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.